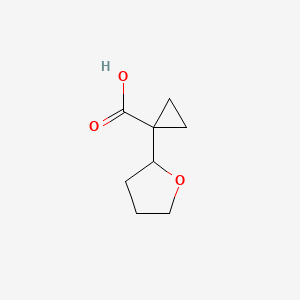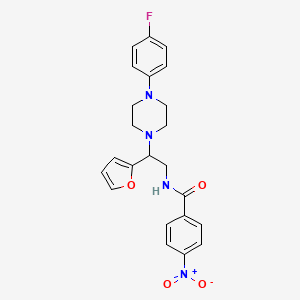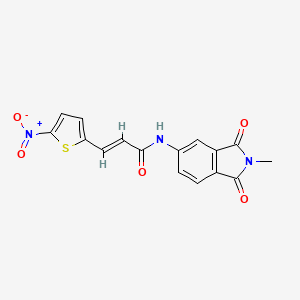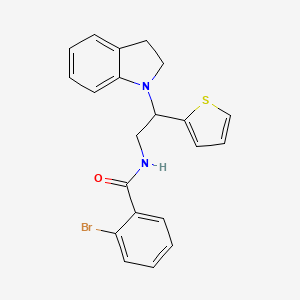![molecular formula C12H9Cl2F3N4O2 B2744595 6-chloro-3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione CAS No. 306978-05-2](/img/structure/B2744595.png)
6-chloro-3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione is a complex organic compound Its structure features a pyrimidinedione core linked with a chlorinated pyridinyl moiety via an ethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions. A common route might start with the preparation of the pyridinyl amine intermediate by chlorination of the corresponding pyridine followed by amination. This intermediate is then reacted with a suitable pyrimidinedione derivative, under controlled conditions, to achieve the final product.
Industrial Production Methods: Industrial production methods would likely optimize the above synthetic route to enhance yield and purity. Advanced techniques such as continuous flow chemistry could be employed to maintain the consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Oxidative reactions can modify functional groups, potentially adding new reactive sites.
Reduction: : Reduction can stabilize the compound or alter its electronic properties.
Substitution: : Halogen substituents in the compound make it susceptible to nucleophilic substitutions.
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Sodium borohydride or lithium aluminum hydride.
Substitution reagents: : Nucleophiles like hydroxide ions or amines.
Major Products Formed: The major products will depend on the specific reagents and conditions, but typically include variants with modified halogenation or functionalized pyridine rings.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound can be used as a building block for more complex molecules, aiding in the development of novel materials with specific properties.
Biology: Biologically, it could serve as a research tool to study enzyme interactions or signaling pathways, due to its reactive functional groups.
Medicine: In medicinal chemistry, the compound might be explored for its potential therapeutic properties, including anticancer or antimicrobial activity.
Industry: Industrially, it might find use in the development of specialty chemicals or advanced materials due to its unique reactive profile.
Mechanism of Action
Molecular Targets and Pathways: The compound interacts with molecular targets through its active sites, primarily involving the chloro and trifluoromethyl groups. These interactions might alter the structure of proteins or nucleic acids, thus influencing biological pathways.
Comparison with Similar Compounds
Comparison with Other Similar Compounds:
6-chloro-2,4-dimethoxypyrimidine: : While similar, it lacks the trifluoromethyl group, making it less versatile in reactivity.
3-(2-aminoethyl)-6-chloro-2,4(1H,3H)-pyrimidinedione: : The absence of the pyridinyl moiety differentiates it in terms of target specificity and reactivity.
6-chloro-2,4-dimethoxypyrimidine
3-(2-aminoethyl)-6-chloro-2,4(1H,3H)-pyrimidinedione
3-(2-{[4-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione
Properties
IUPAC Name |
6-chloro-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2F3N4O2/c13-7-3-6(12(15,16)17)5-19-10(7)18-1-2-21-9(22)4-8(14)20-11(21)23/h3-5H,1-2H2,(H,18,19)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEMUYWTNMTIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCN2C(=O)C=C(NC2=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-N-{[4-(piperidin-1-yl)phenyl]methyl}but-2-ynamide](/img/structure/B2744512.png)
![2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2744513.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide](/img/structure/B2744514.png)
![3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2744515.png)

![5-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carbonyl]-3-phenyl-1H-pyrimidine-2,4-dione](/img/structure/B2744521.png)
![1-(2-chloroacetyl)-N,N-dimethyl-4',7'-dihydrospiro[piperidine-4,6'-pyrazolo[3,2-c][1,4]oxazine]-2'-carboxamide](/img/structure/B2744522.png)
![2-(4-ethylphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2744523.png)



![2-(allylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2744530.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one](/img/structure/B2744533.png)
![N-(furan-2-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2744535.png)
